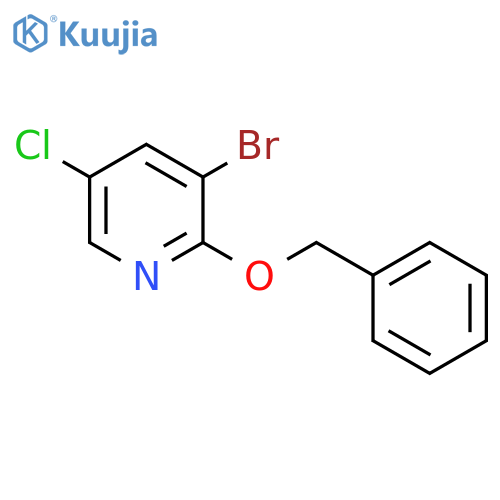Cas no 202409-82-3 (3-Bromo-5-chloro-2-phenylmethoxypyridine)

3-Bromo-5-chloro-2-phenylmethoxypyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 3-bromo-5-chloro-2-(phenylmethoxy)-
- 2-(Benzyloxy)-3-bromo-5-chloropyridine
- 3-bromo-5-chloro-2-phenylmethoxypyridine
- VNCIESPHQGBEKA-UHFFFAOYSA-N
- 3-Bromo-5-chloro-2-[(phenylmethyl)oxy]pyridine
- MFCD18909515
- SCHEMBL1565133
- DTXSID00622120
- AKOS027425780
- 2-benzyloxy-3-bromo-5-chloro-pyridine
- E91745
- CS-0194526
- CIA40982
- 2-Benzyloxy-3-bromo-5-chloropyridine
- 202409-82-3
- DS-016264
- 3-Bromo-5-chloro-2-phenylmethoxypyridine
-
- MDL: MFCD18909515
- インチ: InChI=1S/C12H9BrClNO/c13-11-6-10(14)7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2
- InChIKey: VNCIESPHQGBEKA-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)Br
計算された属性
- せいみつぶんしりょう: 296.95567
- どういたいしつりょう: 296.95560g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 22.1Ų
じっけんとくせい
- PSA: 22.12
3-Bromo-5-chloro-2-phenylmethoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 207211-25g |
2-Benzyloxy-3-bromo-5-chloropyridine |
202409-82-3 | 25g |
$6904.00 | 2023-09-07 | ||
| Aaron | AR0028W7-5g |
Pyridine, 3-bromo-5-chloro-2-(phenylmethoxy)- |
202409-82-3 | 95% | 5g |
$1039.00 | 2025-02-12 | |
| TRC | B625390-50mg |
3-Bromo-5-chloro-2-phenylmethoxypyridine |
202409-82-3 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B625390-100mg |
3-Bromo-5-chloro-2-phenylmethoxypyridine |
202409-82-3 | 100mg |
$ 115.00 | 2022-06-07 | ||
| Matrix Scientific | 207211-1g |
2-Benzyloxy-3-bromo-5-chloropyridine |
202409-82-3 | 1g |
$1522.00 | 2023-09-07 | ||
| TRC | B625390-10mg |
3-Bromo-5-chloro-2-phenylmethoxypyridine |
202409-82-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| Aaron | AR0028W7-1g |
Pyridine, 3-bromo-5-chloro-2-(phenylmethoxy)- |
202409-82-3 | 95% | 1g |
$346.00 | 2025-02-12 |
3-Bromo-5-chloro-2-phenylmethoxypyridine 関連文献
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
3-Bromo-5-chloro-2-phenylmethoxypyridineに関する追加情報
3-Bromo-5-chloro-2-phenylmethoxypyridine (CAS No. 202409-82-3): A Comprehensive Overview
3-Bromo-5-chloro-2-phenylmethoxypyridine (CAS No. 202409-82-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, featuring a pyridine core substituted with bromo, chloro, and phenylmethoxy groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Its unique structural attributes make it particularly valuable in drug discovery and material science applications.
The molecular structure of 3-Bromo-5-chloro-2-phenylmethoxypyridine combines halogenated and aromatic functionalities, which are crucial for modulating electronic properties and enhancing binding affinity in target interactions. Researchers frequently explore this compound for its potential in developing kinase inhibitors and antimicrobial agents, addressing current challenges in drug-resistant infections and cancer therapeutics—two of the most pressing topics in modern medical research.
In the context of green chemistry and sustainable synthesis, 3-Bromo-5-chloro-2-phenylmethoxypyridine has been investigated for its role in catalytic transformations and atom-efficient reactions. The compound’s reactivity under palladium-catalyzed cross-coupling conditions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, aligns with the industry’s shift toward eco-friendly methodologies. This aspect resonates with the growing demand for environmentally benign chemical processes, a frequently searched topic in academic and industrial forums.
From a commercial perspective, the global market for halogenated pyridine derivatives like 3-Bromo-5-chloro-2-phenylmethoxypyridine is expanding, driven by their applications in crop protection chemicals and electronic materials. The compound’s utility in designing novel pesticides and OLED precursors reflects broader trends in agricultural innovation and advanced material development. Analysts often correlate the demand for such intermediates with advancements in precision agriculture and flexible electronics, both high-traffic keywords in technical searches.
Quality control and analytical characterization of 3-Bromo-5-chloro-2-phenylmethoxypyridine typically involve techniques like HPLC, GC-MS, and NMR spectroscopy. These methods ensure compliance with stringent regulatory standards, particularly in pharmaceutical applications where impurity profiles are critical. The compound’s stability under various storage conditions is another area of interest, frequently addressed in chemical stability studies and formulation research.
Recent patent literature highlights innovative applications of 3-Bromo-5-chloro-2-phenylmethoxypyridine in proteolysis-targeting chimeras (PROTACs), a groundbreaking approach in targeted protein degradation. This connection to next-generation therapeutics positions the compound at the forefront of biomedical innovation, a topic dominating scientific conferences and investment discussions. Additionally, its role in metal-organic frameworks (MOFs) for gas storage applications has been explored, tapping into the surge of interest in clean energy solutions.
For synthetic chemists, the preparation of 3-Bromo-5-chloro-2-phenylmethoxypyridine often involves regioselective halogenation and etherification strategies, with yields optimized through microwave-assisted synthesis or continuous flow chemistry. These methodologies align with industry preferences for process intensification and reduced reaction times, frequently searched terms in chemical engineering databases.
In summary, 3-Bromo-5-chloro-2-phenylmethoxypyridine (CAS No. 202409-82-3) represents a multifaceted compound bridging diverse scientific disciplines. Its relevance to drug development, sustainable chemistry, and advanced materials ensures continued interest from researchers and industrial stakeholders alike. As the scientific community addresses global challenges in health and sustainability, this compound’s adaptability positions it as a key player in innovative solutions.
202409-82-3 (3-Bromo-5-chloro-2-phenylmethoxypyridine) 関連製品
- 1178218-31-9(3,5-dimethyl-1-(1,2-oxazol-4-yl)methyl-1H-pyrazol-4-amine)
- 1805444-02-3(3-Bromo-2-(difluoromethyl)-4-nitropyridine-5-carboxylic acid)
- 2137567-92-9(4,7-Dichloro-2,3-dihydro-1-benzofuran-3-carboxylic acid)
- 1448544-64-6((3R)-2-oxopiperidine-3-carboxylic acid)
- 1806018-97-2(4-(Difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid)
- 1153949-98-4(3-(Cyanomethylene)cyclobutanecarbonitrile)
- 1261787-74-9(2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrile)
- 952860-95-6(4-2-(4-methoxy-3-methylphenyl)acetyl-3,3-dimethylpiperazin-2-one)
- 1060284-87-8(1-methyl-2-oxo-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2-dihydropyridine-3-carboxamide)
- 92525-07-0(1H-Pyrazole, 4-bromo-1-methyl-5-(trimethylsilyl)-)




